N-(tert-butyl)-N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amine
N-(tert-butyl)-N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0763195
InChI:
InChI=1S/C20H27NO2/c1-15-6-8-16(9-7-15)14-23-18-11-10-17(12-19(18)22-5)13-21-20(2,3)4/h6-12,21H,13-14H2,1-5H3
SMILES:
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)CNC(C)(C)C)OC
Molecular Formula:
C20H27NO2
Molecular Weight:
313.4 g/mol
N-(tert-butyl)-N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amine
CAS No.:
Cat. No.: VC0763195
Molecular Formula: C20H27NO2
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H27NO2 |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-2-methylpropan-2-amine |
| Standard InChI | InChI=1S/C20H27NO2/c1-15-6-8-16(9-7-15)14-23-18-11-10-17(12-19(18)22-5)13-21-20(2,3)4/h6-12,21H,13-14H2,1-5H3 |
| Standard InChI Key | QDRREOAKFHQHDQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)COC2=C(C=C(C=C2)CNC(C)(C)C)OC |
| Canonical SMILES | CC1=CC=C(C=C1)COC2=C(C=C(C=C2)CNC(C)(C)C)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator